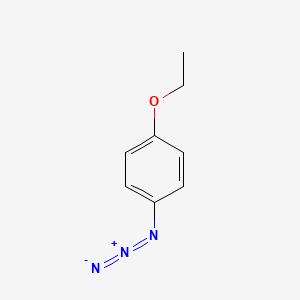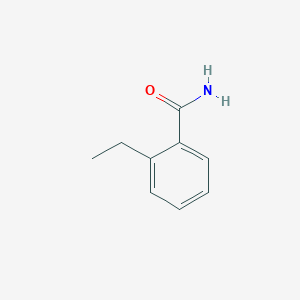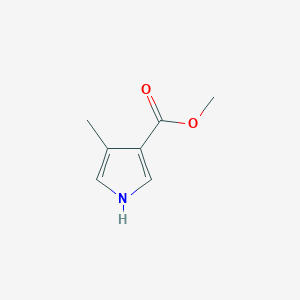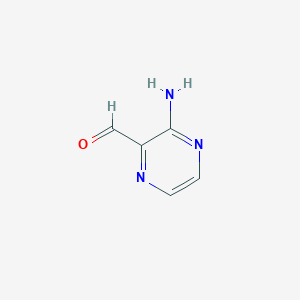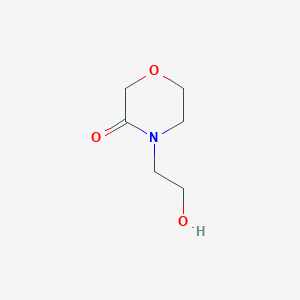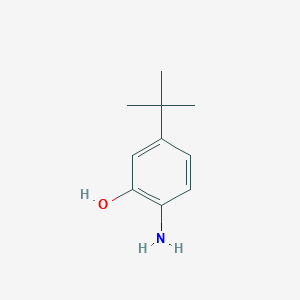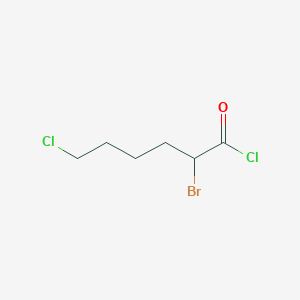
3-Amino-4-methylthiophene-2-carboxylic acid
Descripción general
Descripción
3-Amino-4-methylthiophene-2-carboxylic acid: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of an amino group at the third position, a methyl group at the fourth position, and a carboxylic acid group at the second position on the thiophene ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
3-Amino-4-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of dyes, pigments, and polymers with specific properties.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Amino-4-methylthiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in sulfur metabolism, such as cysteine synthase, where it acts as a substrate or inhibitor. Additionally, this compound can bind to proteins that have thiol groups, forming stable complexes that can influence protein function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and growth. In particular, this compound has been found to induce oxidative stress in certain cell types, leading to alterations in cellular redox states and impacting cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, it has been reported to inhibit the activity of certain dehydrogenases by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate metabolic pathways beneficially. At high doses, it can induce toxicity, leading to adverse effects such as liver damage and impaired renal function. Threshold effects have been observed, where the compound’s impact on metabolic pathways becomes significant only above certain concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as cysteine synthase and methionine synthase, influencing the synthesis and degradation of sulfur-containing amino acids. This interaction can affect the overall metabolic flux and levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been found to interact with amino acid transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and energy production. Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-4-methylthiophene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-methylthiophene-2-carboxylic acid.
Nitration: The compound undergoes nitration to introduce a nitro group at the third position, forming 3-nitro-4-methylthiophene-2-carboxylic acid.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, yielding this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions:
3-Amino-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, and alkyl halides are used in the presence of bases like pyridine or triethylamine.
Major Products:
Oxidation Products: 3-Nitro-4-methylthiophene-2-carboxylic acid.
Reduction Products: 3-Amino-4-methylthiophene-2-carboxaldehyde.
Substitution Products: Various amides, sulfonamides, and alkylated derivatives.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-methylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it acts as a precursor to bioactive molecules that target specific enzymes or receptors. The amino group and carboxylic acid group allow for interactions with biological targets, facilitating the formation of hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to therapeutic effects.
Comparación Con Compuestos Similares
- 3-Amino-2-thiophenecarboxylic acid
- 4-Methylthiophene-2-carboxylic acid
- 3-Nitro-4-methylthiophene-2-carboxylic acid
Comparison:
- 3-Amino-4-methylthiophene-2-carboxylic acid is unique due to the presence of both an amino group and a methyl group on the thiophene ring, which imparts distinct chemical reactivity and biological activity.
- 3-Amino-2-thiophenecarboxylic acid lacks the methyl group, resulting in different steric and electronic properties.
- 4-Methylthiophene-2-carboxylic acid lacks the amino group, limiting its ability to participate in certain reactions.
- 3-Nitro-4-methylthiophene-2-carboxylic acid has a nitro group instead of an amino group, leading to different reactivity and applications.
Propiedades
IUPAC Name |
3-amino-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXYKVHNZQCHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566629 | |
| Record name | 3-Amino-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23968-18-5 | |
| Record name | 3-Amino-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
